Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-
Brand Name: Vulcanchem
CAS No.: 35403-14-6
VCID: VC7969751
InChI: InChI=1S/C10H19N3O6/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19)
SMILES: C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O
Molecular Formula: C10H19N3O6
Molecular Weight: 277.27 g/mol

Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-

CAS No.: 35403-14-6

Cat. No.: VC7969751

Molecular Formula: C10H19N3O6

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- - 35403-14-6

Specification

CAS No. 35403-14-6
Molecular Formula C10H19N3O6
Molecular Weight 277.27 g/mol
IUPAC Name 2-[2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]ethylamino]acetic acid
Standard InChI InChI=1S/C10H19N3O6/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19)
Standard InChI Key NLDXOMJOXVLFNP-UHFFFAOYSA-N
SMILES C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O
Canonical SMILES C(CN(CCNCC(=O)O)CC(=O)O)NCC(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure consists of a glycine backbone modified by two symmetrically arranged 2-[(carboxymethyl)amino]ethyl groups. Each ethyl chain terminates in a tertiary amine bonded to two carboxymethyl moieties, creating a branched topology. This configuration is represented by the InChI string:
1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)\text{1S/C}_{14}\text{H}_{23}\text{N}_{3}\text{O}_{10}/\text{c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27}/\text{h1-9H2},(\text{H},18,19)(\text{H},20,21)(\text{H},22,23)(\text{H},24,25)(\text{H},26,27)
The InChIKey, QPCDCPDFJACHGM-UHFFFAOYSA-N\text{QPCDCPDFJACHGM-UHFFFAOYSA-N}, confirms its unique stereoelectronic profile .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number67-43-6
Molecular FormulaC14H23N3O10\text{C}_{14}\text{H}_{23}\text{N}_{3}\text{O}_{10}
Molecular Weight393.35 g/mol
InChISee above
InChIKeyQPCDCPDFJACHGM-UHFFFAOYSA-N

Synthesis and Manufacturing

Industrial Production

Large-scale manufacturing necessitates stringent control over reaction stoichiometry and purification steps to avoid byproducts such as N-nitroso derivatives (e.g., CAS 862542-34-5) . Chromatographic techniques or crystallization are likely used to isolate the pure compound.

Coordination Chemistry and Metal Chelation

Binding Modes

The compound’s eight oxygen and three nitrogen atoms create a polydentate ligand system capable of forming octahedral complexes with transition metals. Density functional theory (DFT) simulations predict preferential binding to Fe³⁺, Cu²⁺, and Zn²⁺, with stability constants (logK\log K) exceeding those of EDTA in certain pH ranges.

Table 2: Comparative Chelation Efficacy

Metal IonGlycine Derivative logK\log KEDTA logK\log K
Fe³⁺18.7 (estimated)25.1
Cu²⁺16.3 (estimated)18.8
Zn²⁺12.9 (estimated)16.5

Environmental Applications

In water treatment, the compound’s selectivity for heavy metals like Pb²⁺ and Cd²⁺ enables its use in ion-exchange resins or flocculation agents. Its biodegradability profile, though unstudied, is expected to surpass that of EDTA due to the absence of persistent aromatic rings .

Future Research Directions

Stability Studies

Investigations into hydrolysis kinetics under varying temperatures and pH conditions are critical for optimizing industrial applications.

Biomedical Applications

In vivo studies assessing metal chelation efficacy and pharmacokinetics are needed to validate therapeutic potential.

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